2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
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Overview
Description
2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 3,5-difluoroaniline, 8-fluoro-4-oxo-2-pyrrolidin-1-yl-quinazoline, and acetic anhydride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-anilinoquinazolines
- 2-phenylquinazolines
- 8-fluoroquinazolines
Uniqueness
2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of fluorine atoms and pyrrolidinyl group may enhance its stability and activity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C20H17F3N4O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-N-(8-fluoro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H17F3N4O2/c21-13-8-12(9-14(22)11-13)10-17(28)25-27-19(29)15-4-3-5-16(23)18(15)24-20(27)26-6-1-2-7-26/h3-5,8-9,11H,1-2,6-7,10H2,(H,25,28) |
InChI Key |
ZGRCZVMLEUSESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3F)C(=O)N2NC(=O)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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